molecular formula C26H29NO7 B12017440 4-[4-(allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12017440
M. Wt: 467.5 g/mol
InChI Key: IGRRZBGEEXINPW-ZNTNEXAZSA-N
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Description

4-[4-(allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrrol-2-one core, which is a versatile scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrol-2-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Allyloxy Group: This can be achieved through nucleophilic substitution reactions where an allyloxy group is introduced to the benzoyl moiety.

    Functionalization of the Phenyl Ring: The dimethoxyphenyl group is typically introduced via electrophilic aromatic substitution reactions.

    Hydroxylation and Methoxypropylation: These functional groups are introduced through selective hydroxylation and alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-[4-(allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The allyloxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them potential candidates for drug development. Studies could focus on their interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it could interact with various biological pathways, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[4-(allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(allyloxy)benzoyl]-5-(3-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-[4-(allyloxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

Compared to similar compounds, 4-[4-(allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one stands out due to its specific functional groups, which may confer unique chemical reactivity and biological activity. The presence of both allyloxy and dimethoxyphenyl groups could enhance its interaction with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C26H29NO7

Molecular Weight

467.5 g/mol

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H29NO7/c1-5-14-34-19-10-7-17(8-11-19)24(28)22-23(18-9-12-20(32-3)21(16-18)33-4)27(13-6-15-31-2)26(30)25(22)29/h5,7-12,16,23,28H,1,6,13-15H2,2-4H3/b24-22+

InChI Key

IGRRZBGEEXINPW-ZNTNEXAZSA-N

Isomeric SMILES

COCCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

COCCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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